7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
“7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethyl and methoxyethyl groups via alkylation reactions.
- Construction of the pyrido[2,3-d]pyrimidine core through condensation reactions.
- Incorporation of the sulfanyl and carboxylic acid functionalities through thiolation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
This compound may have several scientific
Properties
Molecular Formula |
C16H17N5O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-(2-ethylpyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H17N5O4S/c1-3-21-11(4-5-17-21)10-8-9(15(23)24)12-13(18-10)20(6-7-25-2)16(26)19-14(12)22/h4-5,8H,3,6-7H2,1-2H3,(H,23,24)(H,19,22,26) |
InChI Key |
IMZYAQCBHFMLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=S)N3CCOC |
Origin of Product |
United States |
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